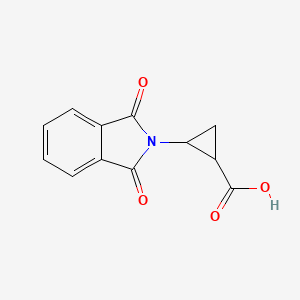

2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

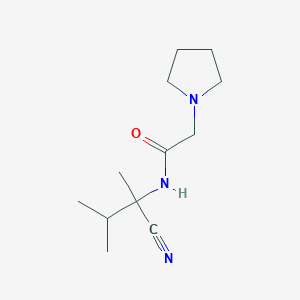

“2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid” is an organic compound with a molecular weight of 231.21 . It is a powder form substance .

Synthesis Analysis

The synthesis of cyclopropane derivatives like “this compound” often involves reactions such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . These reactions involve the use of reagents like alkyl iodides, cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . The Suzuki-Miyaura coupling reaction is also used in the synthesis of cyclopropane derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C12H9NO4 . The InChI code for this compound is 1S/C12H9NO4/c14-10-6-3-1-2-4-7 (6)11 (15)13 (10)9-5-8 (9)12 (16)17/h1-4,8-9H,5H2, (H,16,17) .Physical and Chemical Properties Analysis

“this compound” is a powder form substance . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Cyclopropane Chemistry

Cyclopropane derivatives are integral in natural and biologically active products, with their high ring strain facilitating unique reactions. The synthesis of cyclopropanes has seen considerable study, highlighting methods like [2+1]-type cycloaddition reactions. This chemistry is significant for modifying biologically active compounds, offering pathways for developing new drugs or materials (A. Kamimura, 2014).

Activation and Functionalization of Cyclopropane Derivatives

The oxidation of cyclopropane derivatives into cyclopropylketones has been developed as a reliable approach, demonstrating the potential for cyclopropane activation towards carbonyl-containing cyclopropanes. This method avoids unnecessary synthetic stages and adheres to atom economy principles, which could be relevant for derivatives like 2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid in synthesizing complex molecules (K. N. Sedenkova et al., 2018).

Carboxylic Acids in Biological Systems

Carboxylic acids, including those with structures related to the chemical of interest, play crucial roles in biological systems. They serve as precursors for the synthesis of various industrially significant chemicals via both chemical and biotechnological routes. Understanding the biotechnological production and downstream processing of carboxylic acids can inform the development of sustainable production methods for complex carboxylic acid derivatives (Chao Gao et al., 2011).

Safety and Hazards

The safety information available indicates that “2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid” is a substance that requires careful handling. It has a GHS07 pictogram, and the signal word is "Warning" . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-6-3-1-2-4-7(6)11(15)13(10)9-5-8(9)12(16)17/h1-4,8-9H,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSYOKZSNSKCIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N2C(=O)C3=CC=CC=C3C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2637661.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2637667.png)

![3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2637673.png)

![1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone](/img/structure/B2637676.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2637678.png)